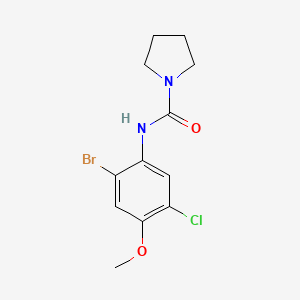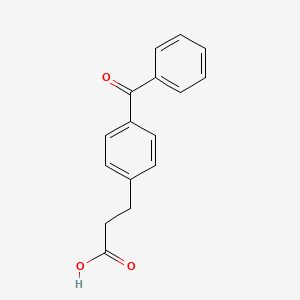
N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromo, chloro, and methoxy substituent on the phenyl ring, which is attached to a pyrrolidine carboxamide moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Bromination and Chlorination: The starting material, 4-methoxyphenyl, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 5 positions, respectively.
Formation of Pyrrolidine Carboxamide: The brominated and chlorinated 4-methoxyphenyl is then reacted with pyrrolidine and a carboxylating agent to form the pyrrolidine carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromo-4-methoxyphenyl)pyrrolidine-1-carboxamide
- N-(5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide
- N-(2-bromo-5-chlorophenyl)pyrrolidine-1-carboxamide
Uniqueness
N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific combination of bromo, chloro, and methoxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C12H14BrClN2O2 |
|---|---|
Peso molecular |
333.61 g/mol |
Nombre IUPAC |
N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H14BrClN2O2/c1-18-11-6-8(13)10(7-9(11)14)15-12(17)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,15,17) |
Clave InChI |
QNDFCFPVFACYQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)NC(=O)N2CCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)

![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)


![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)






